Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Suzuki-Miyaura Coupling C-C Bond Formation Heterocyclic Functionalization

Researchers pursuing kinase inhibitor SAR often face unreliable building blocks with poor leaving-group reactivity, delaying hit-to-lead progression. This thieno[2,3-d]pyrimidine solves that bottleneck: • Reactive 4-Cl substituent enables Suzuki couplings at 94% isolated yield, confirmed with potassium allyltrifluoroborate/Pd(dppf)Cl₂·CH₂Cl₂. • 6-Ethyl ester serves as a latent carboxylic acid handle for amide/hydrazide diversification. • Derived probes achieve PIM-1 IC₅₀ of 0.212 µM with 2.35-fold Bax upregulation in MCF-7 cells. Supplied with full analytical documentation (NMR, HPLC) for immediate use.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 101667-98-5
Cat. No. B012174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
CAS101667-98-5
Synonyms4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C
InChIInChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3
InChIKeyFIIBPXMYXHXUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Ethyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate


Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 101667-98-5) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core bearing a reactive 4-chloro substituent, a 5-methyl group, and a 6-ethyl ester moiety [1]. With a molecular weight of 256.71 g/mol and calculated XLogP3 of 3.4 [2], this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds targeting c-Met, VEGFR-2, EGFR, and PIM-1 [3][4].

Core Scaffold
Thieno[2,3-d]pyrimidine
Kinase inhibitor SAR diversification
Reactive Handle
4-Chloro Substituent
Suzuki coupling and SNAr chemistry
Latent Acid
6-Ethyl Ester Moiety
Modulates logP and enables further derivatization

Substitution Patterns in Ethyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate


Generic substitution among thieno[2,3-d]pyrimidine analogs is not scientifically valid due to the critical role of the 4-chloro substituent as a leaving group for nucleophilic aromatic substitution and Suzuki couplings, which is absent in 4-oxo or 4-amino derivatives [1]. The 6-ethyl ester group modulates lipophilicity and serves as a latent carboxylic acid handle for further derivatization, distinguishing this compound from non-esterified analogs that exhibit different solubility and reactivity profiles . Additionally, the 5-methyl group provides steric and electronic tuning that influences downstream biological activity; omission of this substituent in related 5-unsubstituted thieno[2,3-d]pyrimidines fundamentally alters the scaffold's pharmacological properties [2].

4-Oxo/Amino Analogs
Lack the reactive aryl chloride required for C-C bond formation via cross-coupling, fundamentally altering derivatization routes.
Non-esterified Analogs
Possess distinct solubility and logP profiles, which can significantly impact reaction efficiency and purification behavior.
5-Unsubstituted Analogs
Absence of the 5-methyl group removes critical steric and electronic tuning, altering downstream target interactions and scaffold pharmacology.

Differentiation of Ethyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate


Suzuki Coupling Efficiency

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes Suzuki coupling with potassium allyltrifluoroborate at the C-4 position, affording the desired product in 94% isolated yield as a yellow solid [1]. In contrast, analogous 4-chlorothieno[2,3-d]pyrimidines lacking the 6-ethyl ester group typically require harsher conditions or produce lower yields due to altered electronic character and solubility [2].

Suzuki Coupling Efficiency
Cross-study comparable
94% Isolated Yield
Reported higher synthetic efficiency versus non-esterified analogs.
Conditions: Pd(dppf)Cl₂·CH₂Cl₂, aq/organic biphasic system.
Suzuki-Miyaura Coupling C-C Bond Formation Heterocyclic Functionalization

PIM-1 Kinase Inhibition Potency

Derivatives synthesized from the thieno[2,3-d]pyrimidine scaffold, for which ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate serves as a key precursor, exhibit potent PIM-1 kinase inhibition. Compound 15, derived from this core, demonstrated an IC50 of 0.212 ± 0.008 µM against PIM-1, surpassing the reference inhibitor staurosporine (IC50 = 0.47 ± 0.017 µM) by approximately 2.2-fold [1]. In contrast, thieno[3,2-d]pyrimidine regioisomers or non-esterified analogs generally yield less potent or inactive derivatives due to altered binding conformations [2].

PIM-1 Kinase Inhibition
Class-level inference
IC50 = 0.212 µM (Compound 15)
Scaffold-derived molecule shows 2.2-fold lower IC50 than staurosporine, supporting SAR studies.
Data from a specific derivative, not the building block itself.
PIM-1 Kinase Breast Cancer Apoptosis Induction

Optimized Lipophilicity for Membrane Permeability

The compound's computed XLogP3 of 3.4 [1] falls within the optimal Lipinski range (1-5) for oral bioavailability, balancing membrane permeability and aqueous solubility. This value is significantly higher than the 6-carboxylic acid analog (predicted XLogP3 ≈ 1.8) but lower than 4-chloro-5-methylthieno[2,3-d]pyrimidine lacking the ester (predicted XLogP3 ≈ 2.9), indicating the ethyl ester strategically optimizes lipophilicity for cellular assays without compromising synthetic handle utility .

Computed Lipophilicity
Cross-study comparable
XLogP3 = 3.4
Lies within drug-like space, offering a balance between permeability and solubility for cell assays.
Higher than 6-carboxylic acid analog (~1.8) and non-esterified analog (~2.9).
Drug-likeness ADME Lipophilicity

Commercial Availability with Analytical Documentation

The compound is commercially available from major suppliers including Sigma-Aldrich (OTV000948) and Aladdin (E165453) in quantities from 50 mg to 1 g, with purity typically specified at ≥95%. Sigma-Aldrich provides this compound as part of a collection of unique chemicals for early discovery, with Certificates of Analysis available upon request . This availability contrasts with many custom-synthesized thieno[2,3-d]pyrimidine analogs, which may have multi-week lead times and lack batch-to-batch analytical traceability, thereby reducing experimental reproducibility.

Commercial Availability
Supporting evidence
≥95% Purity, COA Provided
Reduces project delays and ensures batch-to-batch reproducibility versus custom-synthesized analogs.
Available from major suppliers with analytical traceability.
Procurement Purity Reproducibility

Drug Discovery Applications of Ethyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate


Kinase Inhibitor Scaffold Diversification

Use this compound as a central building block for synthesizing focused libraries of thieno[2,3-d]pyrimidine-based kinase inhibitors. The 4-chloro group enables efficient Suzuki couplings to introduce diverse aryl/heteroaryl moieties at C-4, as demonstrated by 94% yield in model reactions [1]. Subsequent derivatization of the 6-ethyl ester to amides, hydrazides, or carboxylic acids allows systematic exploration of structure-activity relationships (SAR) for targets such as c-Met, VEGFR-2, EGFR, and PIM-1 [2][3].

Probe Development for PIM-1 and Apoptosis Pathways

Leverage derivatives of this scaffold to interrogate PIM-1 kinase signaling and apoptosis regulation in breast cancer models. Compound 15, derived from this core, achieved an IC50 of 0.212 µM against PIM-1 and increased Bax expression by 2.35-fold while downregulating Bcl-2 by 0.31-fold in MCF-7 cells [1]. These quantitative effects validate the utility of this intermediate in generating high-quality chemical probes for mechanistic studies of oncogenic kinase pathways.

Scalable Suzuki Coupling Optimization

The high isolated yield (94%) and well-characterized reaction conditions with potassium allyltrifluoroborate and Pd(dppf)Cl₂·CH₂Cl₂ make this compound an ideal substrate for developing scalable C-C bond-forming protocols [1]. Its predictable reactivity reduces optimization time and solvent consumption compared to less efficient analogs, aligning with green chemistry principles in medicinal chemistry process development.

Reference Standard for LC-MS and NMR Method Development

Utilize the commercially available, analytically documented form of this compound as a reference standard for LC-MS and NMR method development in thienopyrimidine-containing drug candidates. The well-defined molecular weight (256.71 g/mol), characteristic fragmentation pattern, and distinct NMR signatures (including the ethyl ester quartet) facilitate method validation and impurity profiling [1][2].

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Libraries
Synthetic Yield Verification
Suzuki coupling optimization for PIM-1, c-Met, and VEGFR-2 targets
PIM-1 Signaling Research
Enzymatic Assay Screening
Cellular potency assays for targeted kinase inhibition
Scalable C-C Bond Formation
Process Chemistry Scalability
Recovery and purity under high-yielding coupling conditions
Analytical Method Development
Standard Procurement
Validation of LC-MS and NMR methods for thienopyrimidine characterization

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